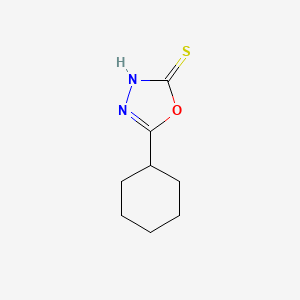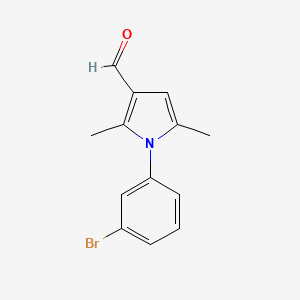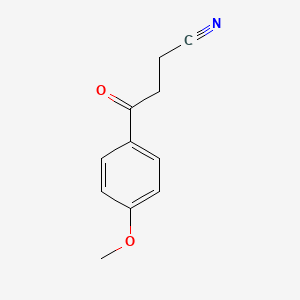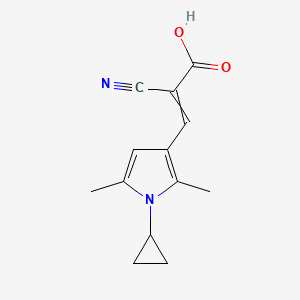
(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid, also known as C3CDPP, is a synthetic compound that has a wide variety of applications in the fields of biochemistry, physiology, and chemical synthesis. C3CDPP is a derivative of pyrrolidine, a five-membered heterocyclic compound with a nitrogen atom at the center. It is a colorless, odorless, and water-soluble compound that is easily synthesized in the laboratory. C3CDPP has been studied extensively for its potential biological and medical applications, as well as its ability to act as a ligand for metal ions.
Aplicaciones Científicas De Investigación
Organic Sensitizers for Solar Cell Applications
Research has demonstrated that organic sensitizers, which include a cyanoacrylic acid group, are significant for solar cell applications. The incorporation of this group into sensitizers used in DSSCs enhances the efficiency of incident photon to current conversion, achieving remarkable conversion efficiencies. This is primarily due to their strong conjugation and the alignment of molecular orbitals which facilitates electron transfer (Kim et al., 2006).
Synthesis of Acrylic Acid Derivatives
Another area of application is in the synthesis of acrylic acid derivatives. For instance, α-cyano-Β-(2-indolyl)- and α-cyano-Β-(5-pyrrolyl)acrylic acid derivatives have been synthesized, showcasing the versatility of this compound in creating different molecular structures (Ryabova et al., 1991).
Dithieno[3,2-b:2′,3′-d]pyrrole-containing Organic Dyes
The compound is also used in the development of organic dyes containing dithieno[3,2-b:2′,3′-d]pyrrole, which are significant in DSSCs. These dyes, due to their structural properties, show enhanced spectral response and improved photovoltaic performance (Gupta et al., 2014).
Influence of π-Conjugation Units in Organic Dyes
The cyanoacrylic acid group plays a crucial role in the electron donor-acceptor (D-A) properties of organic dyes. Its presence affects the conjugation and electron transfer processes in DSSCs, which is vital for their efficiency (Qin et al., 2007).
Functional Modification of Hydrogels
This compound also finds applications in the modification of hydrogels, such as poly vinyl alcohol/acrylic acid hydrogels. The modification with amines, including the cyanoacrylic acid group, enhances the thermal stability and biological activities of these hydrogels, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Stereoselective Synthesis and Fluorescence Characteristics
The compound is used in stereoselective synthesis, influencing the fluorescence characteristics and anti-cancer activity of the resultant compounds. The isomeric forms of this compound have shown variations in their quantum efficiency and potential anti-cancer properties (Irfan et al., 2021).
Propiedades
IUPAC Name |
2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-5-10(6-11(7-14)13(16)17)9(2)15(8)12-3-4-12/h5-6,12H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDDKQZLYRCIHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

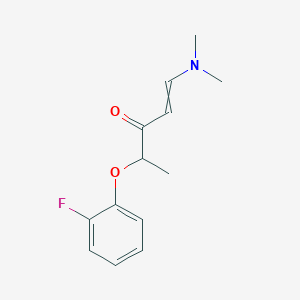
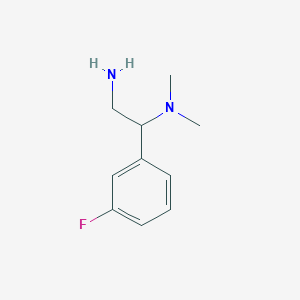
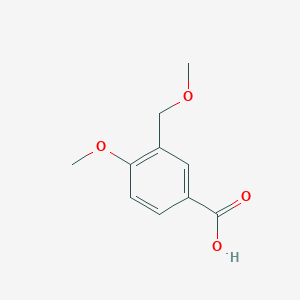
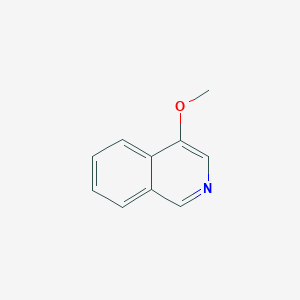
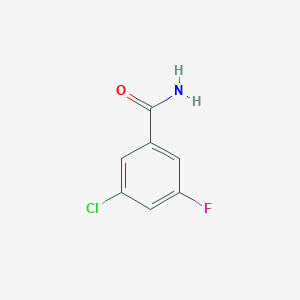
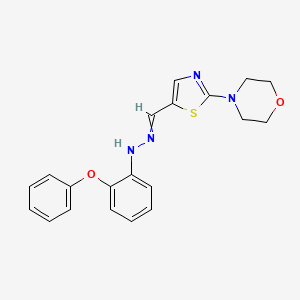
![Methyl 2-(benzoylamino)-3-[3-(trifluoromethyl)anilino]acrylate](/img/structure/B1350749.png)
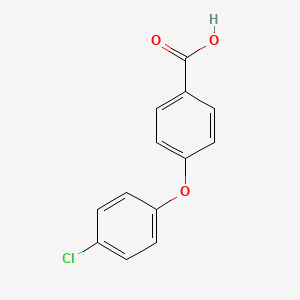
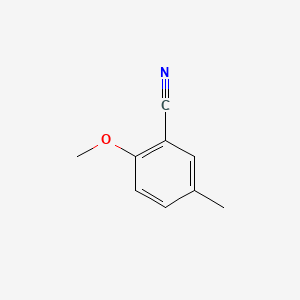
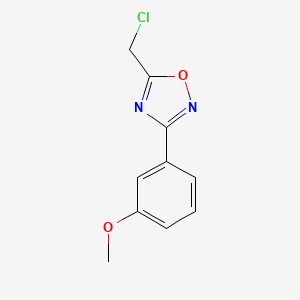
![1H-Pyrrolo[2,3-B]pyridine, 5-(2-thienyl)-](/img/structure/B1350764.png)
